molecular formula C12H9Br2NO B8296450 4-(2,2-Dibromo-vinyl)-5-methyl-3-phenyl-isoxazole

4-(2,2-Dibromo-vinyl)-5-methyl-3-phenyl-isoxazole

Cat. No.: B8296450
M. Wt: 343.01 g/mol
InChI Key: OJJTWTNUXZTHNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,2-Dibromo-vinyl)-5-methyl-3-phenyl-isoxazole is a useful research compound. Its molecular formula is C12H9Br2NO and its molecular weight is 343.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H9Br2NO

Molecular Weight

343.01 g/mol

IUPAC Name

4-(2,2-dibromoethenyl)-5-methyl-3-phenyl-1,2-oxazole

InChI

InChI=1S/C12H9Br2NO/c1-8-10(7-11(13)14)12(15-16-8)9-5-3-2-4-6-9/h2-7H,1H3

InChI Key

OJJTWTNUXZTHNN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C=C(Br)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a stirred solution of 5-methyl-3-phenyl-isoxazole-4-carbaldehyde (5.20 g, 27.8 mmol) was added tetrabromomethane (12.9 g, 38.9 mmol) and then triphenylphosphine (14.57 g, 55.5 mmol) and the resulting mixture stirred under argon for 2 h at 0° C. The solution was concentrated to approximately 90 mL and the resulting precipitate filtered, washed with dichloromethane and discarded. This was repeated until the majority of the triphenylphospine oxide and bromide was removed. Purification by chromatography (silica, heptane:ethyl acetate 9:1 to 2:3) afforded the title compound (7.9 g, 83%) which was obtained as a colorless oil. MS: m/e=344.0 [M+H]+.
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
14.57 g
Type
reactant
Reaction Step Two
Yield
83%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.